molecular formula C29H56O2 B14322641 Nonacos-2-enoic acid CAS No. 103174-98-7

Nonacos-2-enoic acid

Cat. No.: B14322641
CAS No.: 103174-98-7
M. Wt: 436.8 g/mol
InChI Key: QUSMXVLATXELTP-UHFFFAOYSA-N
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Description

Nonacos-2-enoic acid is a long-chain unsaturated fatty acid with a 29-carbon backbone and a double bond at the second position (C2).

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonacos-2-enoic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain alkenes. For instance, the oxidation of nonacosene using potassium permanganate (KMnO4) can yield this compound. Another method involves the hydrolysis of nitriles, where a nitrile precursor is converted to the corresponding carboxylic acid under acidic or basic conditions .

Industrial Production Methods: In industrial settings, this compound can be produced through the carboxylation of Grignard reagents. This method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a metal carboxylate, which is then protonated to yield the carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: Nonacos-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the carboxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Acyl chlorides, esters.

Scientific Research Applications

Nonacos-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nonacos-2-enoic acid involves its interaction with cellular membranes and enzymes. The double bond in its structure allows it to participate in various biochemical reactions, affecting membrane fluidity and enzyme activity. It can also act as a signaling molecule, modulating pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Chemical Properties

The position of the double bond, chain length, and functional groups significantly influence physicochemical behavior. Key comparisons are summarized in Table 1.

Table 1: Structural and Chemical Properties of Nonacos-2-enoic Acid and Analogs

Compound Molecular Formula Molecular Weight CAS RN Functional Groups Key Properties (Inferred/Reported)
This compound C29H56O2 ~436.7* N/A Carboxylic acid, C2-ene High hydrophobicity; low water solubility
2-Nonenoic acid C9H16O2 156.22 3760-11-0 Carboxylic acid, C2-ene MP: ~15–20°C; used in flavoring agents
9-Oxodec-2-enoic acid C10H16O3 184.23 N/A Carboxylic acid, ketone, C2-ene Reactivity due to α,β-unsaturated ketone; no known hazards
2-Aminohex-4-enoic acid C6H11NO2 145.16 27751-85-5 Amino acid, C4-ene Polar; used in peptide synthesis

*Calculated based on chain length; exact data unavailable.

Key Observations:

  • Double Bond Position: The C2 double bond in both this compound and 2-nonenoic acid may enhance oxidative instability compared to internal double bonds (e.g., C4 in 2-aminohex-4-enoic acid) .
  • Functional Groups: The ketone group in 9-oxodec-2-enoic acid increases reactivity, enabling conjugation reactions, whereas this compound lacks such functional diversity .

Analytical Methods

Standard methods for characterizing unsaturated fatty acids include:

  • HPLC and Glycan Analysis : Used for separating and quantifying isomers, as demonstrated in glycan studies .
  • Spectroscopy (IR/NMR): Critical for identifying double bond positions and functional groups, as applied to 2-nonenoic acid .

Properties

CAS No.

103174-98-7

Molecular Formula

C29H56O2

Molecular Weight

436.8 g/mol

IUPAC Name

nonacos-2-enoic acid

InChI

InChI=1S/C29H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h27-28H,2-26H2,1H3,(H,30,31)

InChI Key

QUSMXVLATXELTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O

Origin of Product

United States

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